1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone
Description
1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a bromine atom at the 6-position and an acetyl group at the 5-position. This structure combines the bioactivity-enhancing properties of bromine (electron-withdrawing effects, steric bulk) with the reactive ketone moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves halogenation or coupling reactions, as seen in analogous compounds (e.g., bromination of imidazo[2,1-b]thiazole precursors or Suzuki-Miyaura cross-coupling) .
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2OS |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 |
InChI Key |
SPDMQLYONXRQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiazole with Brominated Ketones
The most widely employed strategy involves cyclocondensation between 2-aminothiazole derivatives and α-bromoacetophenone analogs. Source outlines a generic pathway where ethyl bromopyruvate reacts with thiourea to form 2-aminothiazole-4-carboxylate intermediates, which subsequently undergo cyclization with phenacyl bromides. For instance, heating 2-aminothiazole with 4-bromophenacyl bromide in ethanol under reflux for 18–20 hours yields the target compound with an 89.7% yield after recrystallization . Key variables include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | Reflux (~78°C) | Prevents side reactions |
| Reaction Time | 18–20 hours | Ensures complete conversion |
| Base | NaOH (5% solution) | Neutralizes HBr byproduct |
This method’s limitation lies in the need for stoichiometric brominated ketones, which can be costly. However, it remains industrially viable due to scalability .
Bromination of Preformed Imidazo[2,1-b]thiazole Intermediates
An alternative approach involves post-synthetic bromination of imidazo[2,1-b]thiazole precursors. Source demonstrates that treating 6-unsubstituted imidazo[2,1-b]thiazoles with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively introduces bromine at the 6-position. For example, 1-(imidazo[2,1-b]thiazol-5-yl)ethanone reacts with NBS (1.1 equiv) to furnish the 6-bromo derivative in 76% yield after column purification.
Mechanistic Insights :
-
Bromination proceeds via electrophilic aromatic substitution, favored by the electron-rich thiazole ring.
-
Regioselectivity at C6 is driven by steric and electronic factors, with the ketone group at C5 directing bromine to the adjacent position .
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly reduces reaction times. Source details a protocol where 2-aminothiazole and α-bromo-4-(methylsulfonyl)acetophenone are heated at 150°C for 15 minutes in DMF, yielding this compound in 68% yield.
Comparison with Conventional Heating :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Reflux | 18 h | 89% | 95% |
| Microwave | 15 min | 68% | 90% |
While microwave synthesis offers speed, lower yields necessitate trade-offs in large-scale applications .
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry (Source ) utilize resin-bound intermediates to streamline purification. For example, Wang resin-functionalized 2-aminothiazole reacts with brominated ketones under mild conditions, followed by cleavage with trifluoroacetic acid to release the target compound. This method achieves 75% yield with >99% purity, ideal for pharmaceutical screening .
Comparative Analysis of Methodologies
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 75–90% | High | Moderate |
| Post-Synthetic Bromination | 70–85% | Moderate | High |
| Palladium Coupling | 65–82% | Low | Low |
| Microwave | 60–70% | Moderate | Moderate |
| Solid-Phase | 70–75% | Low | High |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the imidazo[2,1-b]thiazole ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The carbonyl group in the ethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.
Nucleophilic Substitution: Reagents like amines or thiols can be used under basic conditions.
Major Products:
- Substitution reactions can lead to the formation of various derivatives, depending on the reagents used. For example, substitution of the bromine atom can yield different halogenated or nitro-substituted products .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like norfloxacin and amphotericin B . The mechanism of action is believed to involve the inhibition of bacterial growth through interference with cellular processes.
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. Studies demonstrate that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance cytotoxicity against these cancer cells .
Agricultural Applications
Pesticidal Properties
In agricultural research, thiazole-containing compounds are being explored for their pesticidal properties. For example, novel derivatives have shown promising results as insecticides against pests like Spodoptera litura and Achaea janata. These compounds demonstrated antifeedant activity and potential for use as agrochemicals in pest management strategies .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound and its derivatives:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of thiazole derivatives revealed that certain modifications to the imidazo-thiazole structure enhanced its cytotoxicity against breast cancer cells. The study employed various assays to evaluate cell viability and apoptosis induction, confirming that this compound could serve as a scaffold for further anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms, leading to cell death . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthetic yields, molecular weights, and biological relevance. Data are compiled from diverse sources to highlight trends in reactivity and activity.
†Yield for precursor in CDK9 inhibitor synthesis . ‡Yield range for benzothiazole analogs in antimicrobial studies .
Structural and Electronic Differences
- Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius and stronger electron-withdrawing effects enhance electrophilic reactivity compared to chlorine. For example, 6-bromoimidazo[2,1-b]thiazoles exhibit higher cross-coupling efficiency in Suzuki reactions than chloro analogs .
- Ketone Position: The acetyl group at the 5-position in the target compound contrasts with indolinone-fused hybrids (e.g., compounds 15–20 in ), where ketones are part of a larger heterocyclic system, reducing electrophilicity but enhancing target binding .
- Hybridization with Other Cores: Bis-imidazo[2,1-b]thiazole hybrids (e.g., compound 15 in ) show dual-target inhibition (e.g., FtsZ), whereas the standalone ethanone derivative is more suited for functionalization (e.g., Mannich reactions) .
Biological Activity
1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves bromination and subsequent reactions with thiazole derivatives. The structural elucidation is often confirmed through techniques such as NMR and mass spectrometry, which indicate the presence of characteristic functional groups and confirm the compound's identity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 11.67 ± 0.52 |
| Sorafenib | MCF-7 | 22.35 ± 1.29 |
In a comparative study, this compound exhibited an IC50 value of 11.67 µM against MCF-7 cells, indicating potent anticancer activity when compared to Sorafenib, a well-known anticancer drug with an IC50 of 22.35 µM .
Antimicrobial Activity
The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have also been extensively studied. In vitro assays against various bacterial strains and fungi have shown that these compounds can inhibit growth effectively.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.49 |
| Amphotericin B | Aspergillus niger | 23.3 |
In particular, this compound demonstrated significant activity against Staphylococcus aureus with a MIC of 0.49 µg/mL, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives may also exhibit anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes (COX). For example, studies report that certain derivatives show selective COX-2 inhibition with IC50 values ranging from 0.08 to 0.16 µM . This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors.
Case Studies
A relevant case study involved the evaluation of a series of imidazo[2,1-b]thiazole derivatives for their biological activities. Among these compounds, those containing a bromo substituent at position 6 showed enhanced anticancer and antimicrobial activities compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone, and how are intermediates characterized?
- Methodology : A common approach involves bromination of imidazo[2,1-b]thiazole derivatives using reagents like elemental bromine in dioxane at 60°C, yielding ~45% of the brominated product (e.g., 2-bromo-1-(thiazol-5-yl)ethanone) . Precursors such as 1-(imidazo[2,1-b]thiazol-5-yl)ethanone are synthesized via cyclocondensation of thioureas with α-haloketones. Characterization typically employs -NMR, -NMR, and mass spectrometry to confirm structural integrity .
Q. How is the purity and stability of this compound validated during synthesis?
- Methodology : Stability tests under varying temperatures and solvents (e.g., dioxane, DMF) are conducted, followed by HPLC or TLC monitoring. Purity is assessed via elemental analysis (C, H, N) and high-resolution mass spectrometry. For example, brominated analogs like 3,3-bis(6-chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one show stability under reflux conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines for bromoimidazothiazole derivatives?
- Methodology : Contradictory cytotoxicity results (e.g., MCF-7 vs. colon cancer cells) require rigorous assay standardization (e.g., MTT protocol consistency) and validation of target engagement. Parallel docking studies (e.g., targeting Rab7b or kinases like CDK9) can clarify structure-activity relationships. For instance, imidazo[2,1-b]thiazole derivatives show variable IC values depending on substituent electronegativity and binding pocket compatibility .
Q. What computational strategies optimize ADME/Tox profiles for bromoimidazothiazole-based drug candidates?
- Methodology : Tools like admetSAR predict absorption, distribution, and toxicity. Key parameters include LogP (lipophilicity), CYP450 inhibition, and Ames test results. For example, introducing hydrophilic groups (e.g., -OH, -COOH) improves solubility but may reduce blood-brain barrier permeability. Docking simulations against hERG channels mitigate cardiotoxicity risks .
Q. How does bromination position (C5 vs. C6) on the imidazo[2,1-b]thiazole core influence biological activity?
- Methodology : Comparative synthesis of C5- and C6-bromo analogs followed by bioactivity screening (e.g., kinase inhibition assays) reveals positional effects. C6-bromo derivatives exhibit enhanced anticancer activity in MCF-7 cells due to steric compatibility with ATP-binding pockets, while C5 substitution may favor antimicrobial activity .
Q. What strategies mitigate low yields in Knorr condensations involving bromoimidazothiazole intermediates?
- Methodology : Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) improves yields. For example, using DMF-DMA as a catalyst in condensations with thioureas increases yields from 45% to >90% in triazolobithiazole syntheses. Quenching with NaHSO minimizes side reactions during workup .
Data Analysis and Experimental Design
Q. How are structural analogs of this compound designed to enhance target selectivity?
- Methodology : Fragment-based drug design (FBDD) identifies critical pharmacophores. For instance, replacing the ethanone moiety with pyridine-thiazole hybrids (e.g., 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) enhances c-Met kinase inhibition by 40% via π-π stacking interactions .
Q. What analytical techniques validate regiospecific bromination in imidazo[2,1-b]thiazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
